N-tert-butyl-4-(diethylamino)benzamide
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Overview
Description
N-tert-butyl-4-(diethylamino)benzamide is an organic compound with the molecular formula C21H28N2O. It is known for its unique chemical structure, which includes a tert-butyl group and a diethylamino group attached to a benzamide core. This compound is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-butyl-4-(diethylamino)benzamide can be synthesized through several synthetic routes. One common method involves the reaction of 4-nitrobenzoic acid with tert-butylamine, followed by reduction and subsequent reaction with diethylamine. The reaction conditions typically involve the use of organic solvents such as methanol, dichloromethane, and ether .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-(diethylamino)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
N-tert-butyl-4-(diethylamino)benzamide is utilized in a wide range of scientific research applications:
Chemistry: It serves as an intermediate in organic synthesis and is used in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-(diethylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-4-aminobenzamide: This compound shares a similar core structure but lacks the diethylamino group.
N-tert-butyl-4-bromobenzamide: Another related compound with a bromine atom instead of the diethylamino group.
Uniqueness
N-tert-butyl-4-(diethylamino)benzamide is unique due to the presence of both tert-butyl and diethylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H24N2O |
---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
N-tert-butyl-4-(diethylamino)benzamide |
InChI |
InChI=1S/C15H24N2O/c1-6-17(7-2)13-10-8-12(9-11-13)14(18)16-15(3,4)5/h8-11H,6-7H2,1-5H3,(H,16,18) |
InChI Key |
SVOTXKCOLIQGQF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NC(C)(C)C |
Origin of Product |
United States |
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